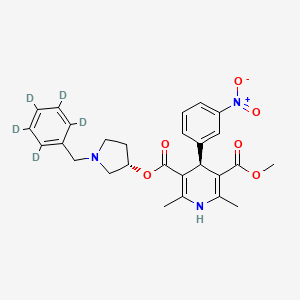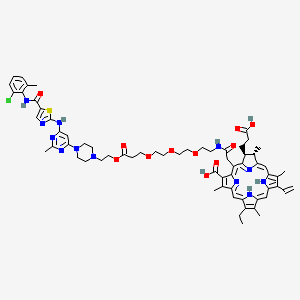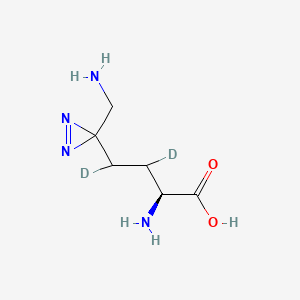
Photo-lysine-d2-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Photo-lysine-d2-1 is a deuterium-labeled derivative of Photo-lysine, which is a photo-reactive amino acid based on DL-lysine. This compound is designed to capture proteins that bind to lysine post-translational modifications. The deuterium labeling enhances the compound’s stability and allows for more precise tracking in various scientific applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Photo-lysine-d2-1 involves the incorporation of deuterium into the lysine structure. This can be achieved through the oxidation of the corresponding diaziridine with oxidants such as silver oxide, iodine/triethylamine, or chromium trioxide. Alternatively, a base-mediated one-pot reaction can also be used .
Industrial Production Methods: Industrial production of this compound typically involves high-yield incorporation of the photo-reactive amino acid into proteins recombinantly expressed in Escherichia coli. This method reduces the required amount of the photo-reactive amino acid while maintaining high incorporation rates .
化学反应分析
Types of Reactions: Photo-lysine-d2-1 undergoes photo-cross-linking reactions upon UV irradiation. The diazirine group in the compound generates highly reactive species that react with adjacent molecules, resulting in covalent modifications .
Common Reagents and Conditions: The common reagents used in these reactions include diazirine, which is activated by UV light at a wavelength of approximately 365 nm. The reaction conditions typically involve controlled light intensity and irradiation time to enhance selectivity towards specific residues .
Major Products: The major products formed from these reactions are covalently modified proteins, which can be used for further analysis in structural biology and proteomics .
科学研究应用
Photo-lysine-d2-1 has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of Photo-lysine-d2-1 involves the generation of reactive species upon UV irradiation. These reactive species covalently bind to proteins that interact with lysine post-translational modifications. The molecular targets include proteins with lysine residues, and the pathways involved are related to protein-protein interactions and post-translational modifications .
相似化合物的比较
- Photo-DL-lysine
- 3’-azibutyl-N-carbamoyl-lysine (AbK)
Comparison: Photo-lysine-d2-1 is unique due to its deuterium labeling, which provides enhanced stability and precise tracking capabilities. Compared to Photo-DL-lysine, this compound offers better performance in capturing proteins that bind to lysine post-translational modifications. 3’-azibutyl-N-carbamoyl-lysine (AbK) also contains a diazirine functional group but differs in its structural attachment and specific applications .
属性
分子式 |
C6H12N4O2 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-[3-(aminomethyl)diazirin-3-yl]-3,4-dideuteriobutanoic acid |
InChI |
InChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/t4-/m0/s1/i1D,2D/t1?,2?,4- |
InChI 键 |
UQYHYAIQUDDSLT-WRHOHBQNSA-N |
手性 SMILES |
[2H]C([C@@H](C(=O)O)N)C([2H])C1(N=N1)CN |
规范 SMILES |
C(CC1(N=N1)CN)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


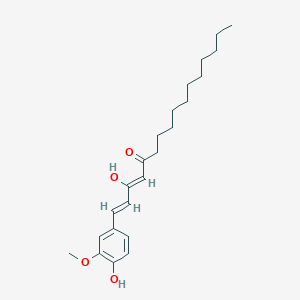
![3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate](/img/structure/B12371343.png)
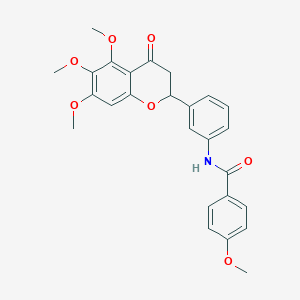
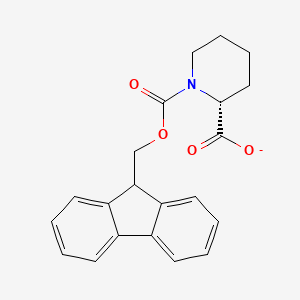

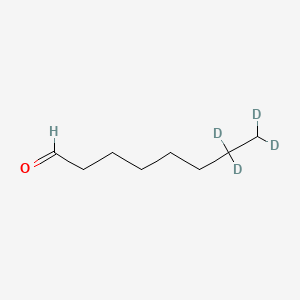

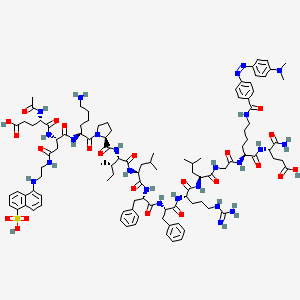
![N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide](/img/structure/B12371391.png)

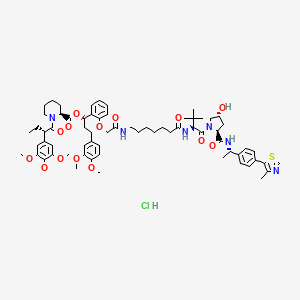
![[(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)
